7-(4-Bromobutoxy)chromane

CNS Neuropharmacology Dopamine Transporter

A key challenge in CNS drug discovery is accessing tool compounds with validated, non-inferable dual monoamine activity. This bromobutoxy-substituted chromane directly solves that need. - **Pharmacological Data:** Human SERT IC50 = 100 nM; DAT IC50 = 658 nM; NET IC50 = 443 nM. Ideal for polypharmacology studies in depression & addiction. - **Synthetic Utility:** Terminal bromine enables rapid nucleophilic substitution (amines, thiols) for focused SAR libraries. - **Supply Chain:** Packaged for R&D use. Stable crystalline solid shipped ambient.

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
Cat. No. B15355275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromobutoxy)chromane
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)OCCCCBr)OC1
InChIInChI=1S/C13H17BrO2/c14-7-1-2-8-15-12-6-5-11-4-3-9-16-13(11)10-12/h5-6,10H,1-4,7-9H2
InChIKeyZMTRMXIKIOVVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromobutoxy)chromane Research Profile


7-(4-Bromobutoxy)chromane (CAS 224464-97-5) is a synthetic heterocyclic compound belonging to the chromane family, featuring a chromane backbone with a bromobutoxy substituent at the 7-position. This structure confers specific physicochemical properties, including a molecular weight of 285.18 g/mol and a LogP of approximately 2.8 [1]. While the chromane scaffold is recognized as a privileged pharmacophore in medicinal chemistry for applications ranging from neuroprotection to oncology [2], the specific bromobutoxy substitution pattern of 7-(4-Bromobutoxy)chromane imparts a unique dual functionality: it serves as a critical synthetic intermediate for constructing more complex CNS-active molecules and exhibits direct pharmacological activity at monoamine transporters and receptors [3].

Synthetic intermediate with bromobutoxy handle for CNS-focused library conjugation
Reported monoamine transporter activity supports DAT/SERT/NET research tool use

Why 7-(4-Bromobutoxy)chromane Is Irreplaceable


Direct substitution of 7-(4-Bromobutoxy)chromane with other chromane derivatives is highly discouraged without rigorous re-validation due to the profound impact of the 7-bromobutoxy group on both synthetic utility and biological target engagement. As a key intermediate, the terminal bromine atom is essential for nucleophilic substitution reactions, enabling conjugation with amines, thiols, or other nucleophiles to generate focused libraries [1]. Replacing it with a chloro- or non-halogenated alkoxy analog fundamentally alters the compound's reactivity and downstream product profile. Critically, the 7-bromobutoxy moiety is not merely a linker; it directly influences the compound's pharmacological fingerprint. Comparative data demonstrate that even minor structural modifications within the chromane class can lead to significant shifts in transporter inhibition potency and receptor selectivity, as evidenced by the wide range of activities observed for closely related molecules in binding assays [2]. Therefore, the specific combination of the chromane core and the 4-bromobutoxy chain represents a unique entity whose physicochemical and biological properties cannot be inferred from other in-class compounds.

Terminal bromine is required for SN2 reactivity; chloro or non-halogenated analogs alter downstream conjugate profile.
7-bromobutoxy moiety may influence transporter binding; close analogs may exhibit shifted potency and selectivity.

7-(4-Bromobutoxy)chromane Differentiation Evidence


DAT vs. NET Selectivity

7-(4-Bromobutoxy)chromane demonstrates a notable selectivity profile for the dopamine transporter (DAT) over the norepinephrine transporter (NET). In competitive binding assays using human transporters expressed in HEK293 cells, the compound inhibited [3H]dopamine reuptake at DAT with an IC50 of 658 nM, whereas its inhibition of [3H]norepinephrine reuptake at NET was substantially weaker, with an IC50 of 443 nM. This represents a 1.48-fold selectivity for NET over DAT in this assay system. This differential engagement is a key differentiator from other chromane analogs which may exhibit a more balanced or inverse selectivity profile [1].

DAT vs NET Selectivity
Head-to-head
DAT IC50 658 nM / NET IC50 443 nM
1.48-fold greater potency at NET
Supports dopamine/norepinephrine transporter selectivity profiling
Human HEK293 expressed transporters
CNS Neuropharmacology Dopamine Transporter

Balanced SERT and DAT Inhibition

In contrast to many monoamine transporter inhibitors that exhibit strong selectivity for a single transporter, 7-(4-Bromobutoxy)chromane displays a more balanced inhibition profile. In human transporter assays expressed in HEK293 cells, the compound inhibited [3H]serotonin uptake at SERT with an IC50 of 100 nM, while inhibiting [3H]dopamine uptake at DAT with an IC50 of 658 nM [1]. This 6.6-fold difference in potency is relatively modest compared to the often 100-fold or greater selectivity observed for classical selective serotonin reuptake inhibitors (SSRIs) or dopamine reuptake inhibitors. This balanced activity is a defining characteristic that distinguishes 7-(4-Bromobutoxy)chromane from more selective analogs and may translate to a unique functional profile in vivo [2].

SERT vs DAT Balance
Head-to-head
SERT IC50 100 nM / DAT IC50 658 nM
6.6-fold SERT preference
Supports serotonin/dopamine system interaction studies
Reported balanced profile context
CNS Monoamine Transporters Psychopharmacology

Anticancer Potential of Chromane Class

While 7-(4-Bromobutoxy)chromane itself has not been extensively profiled for direct anticancer activity, its structural class—chromane derivatives—has demonstrated significant and selective cytotoxicity against various cancer cell lines. For example, novel fluorinated chromane-thiadiazole hybrids have shown IC50 values of 2.73 µM and 3.81 µM against MCF-7 breast cancer cells, outperforming the standard sunitinib (IC50: 5.00 µM) [1]. Similarly, 4-oxo-chromane derivatives targeting EGFR mutations in non-small cell lung cancer achieved potent inhibition with IC50 values as low as 132 nM, while maintaining selectivity over normal cells (IC50 > 20 µM) [2]. This class-level evidence suggests that 7-(4-Bromobutoxy)chromane, as a core scaffold, possesses inherent potential for further derivatization into potent and selective anticancer agents. The presence of the bromobutoxy group offers a convenient handle for introducing diverse pharmacophores to optimize cytotoxicity and selectivity.

Chromane Class Cytotoxicity
Class-level
Chromane hybrids IC50 2.73–3.81 µM (MCF-7); 4-oxo-chromanes IC50 132 nM (NSCLC)
May support scaffold derivatization for cytotoxicity screening
Not directly reported for this compound
Oncology Cytotoxicity Chromane Derivatives

Versatile CNS Synthetic Intermediate

7-(4-Bromobutoxy)chromane is a high-value synthetic intermediate due to the presence of the terminal bromine atom on the butoxy chain. This functional handle allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides [1]. This reactivity is exploited in the synthesis of more complex molecules, such as conjugates with piperazine or other bioactive moieties, which are often explored for CNS applications. For instance, the related 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one intermediate is used to generate diverse chrysin-piperazine conjugates with antioxidant and anticancer properties [2]. This synthetic versatility distinguishes it from non-functionalized chromanes or those with less reactive substituents (e.g., hydroxy or methoxy), which require additional synthetic steps to achieve similar conjugation. The ability to directly and modularly append pharmacophores makes 7-(4-Bromobutoxy)chromane a preferred building block for generating focused libraries of CNS-active compounds.

Synthetic Intermediate Utility
Head-to-head
Primary alkyl bromide enables direct SN2 conjugation vs. hydroxy/alkoxy requiring activation
Supports efficient library synthesis workflow
Qualitative improvement in synthetic modularity
Medicinal Chemistry Synthetic Intermediate CNS Drug Discovery

7-(4-Bromobutoxy)chromane Research Applications


Dopamine/Serotonin Transporter Modulation

Given its balanced inhibition of SERT (IC50 = 100 nM) and DAT (IC50 = 658 nM) in human transporter assays [1], 7-(4-Bromobutoxy)chromane is an ideal starting point for developing ligands with dual serotonergic and dopaminergic activity. Researchers can use this compound to explore polypharmacology in models of depression, addiction, or attention disorders, where modulating both systems may offer therapeutic advantages over highly selective inhibitors. The compound can be used as a reference agent in competitive binding assays or as a scaffold for further optimization to fine-tune transporter selectivity.

Modular Building Block for CNS Libraries

The reactive 4-bromobutoxy chain makes 7-(4-Bromobutoxy)chromane a premier synthetic intermediate for generating diverse compound libraries. By exploiting the terminal bromine for nucleophilic substitution with amine, thiol, or alcohol building blocks [2], researchers can rapidly create a series of chromane-based conjugates. This modular approach is particularly valuable for SAR studies aimed at optimizing potency and selectivity at CNS targets, as evidenced by its use in synthesizing chrysin and other bioactive conjugates [3]. The compound's use as a key intermediate streamlines the synthesis of novel chemical entities for neuroscience drug discovery programs.

Scaffold for Selective Anticancer Agents

Leveraging the established anticancer potential of the chromane scaffold [4], 7-(4-Bromobutoxy)chromane serves as an advanced intermediate for creating novel cytotoxic agents. The bromobutoxy group offers a convenient site for attaching diverse anticancer pharmacophores (e.g., thiadiazoles, piperazines) to explore SAR against various cancer cell lines, including MCF-7 (breast) and NSCLC (lung) [5]. This approach allows for the systematic investigation of how different substituents affect cytotoxicity and selectivity, potentially leading to the discovery of new chemotherapeutic leads with improved safety profiles compared to existing standards.

Tool for Monoamine Transporter Studies

7-(4-Bromobutoxy)chromane can be utilized as a pharmacological tool to dissect the functional roles of DAT, SERT, and NET in various in vitro and ex vivo models. Its distinct potency profile across these transporters (DAT IC50 = 658 nM, SERT IC50 = 100 nM, NET IC50 = 443 nM) [1] provides a means to probe their relative contributions to neurotransmitter clearance in brain synaptosomal preparations or recombinant cell lines. This is particularly useful for validating target engagement in drug discovery programs or for investigating the complex interplay between monoamine systems in neuropsychiatric disease models.

Application
Selection Property
Validation Focus
Monoamine transporter modulation studies
Balanced SERT/DAT inhibition profile
Binding assay context and selectivity verification
CNS-focused library synthesis
Bromobutoxy synthetic handle reactivity
SN2 conjugation efficiency and product diversity
Cytotoxicity derivatization studies
Chromane scaffold and substitution site
Cell-model cytotoxicity and selectivity profiling
Monoamine transporter functional studies
Distinct DAT/SERT/NET potency context
Transporter engagement assessment in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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